7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel
Description
Properties
Molecular Formula |
C58H72N2O18 |
|---|---|
Molecular Weight |
1085.2 g/mol |
IUPAC Name |
[(2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-12,15-bis[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy]-9-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C58H72N2O18/c1-31-36(73-49(66)42(62)40(33-22-16-13-17-23-33)59-51(68)77-53(3,4)5)29-58(70)47(75-48(65)35-26-20-15-21-27-35)45-56(11,37(71-12)28-38-57(45,30-72-38)76-32(2)61)46(64)44(39(31)55(58,9)10)74-50(67)43(63)41(34-24-18-14-19-25-34)60-52(69)78-54(6,7)8/h13-27,36-38,40-45,47,62-63,70H,28-30H2,1-12H3,(H,59,68)(H,60,69)/t36-,37-,38+,40-,41-,42+,43+,44+,45-,47-,56+,57-,58?/m0/s1 |
InChI Key |
UEXSQPKHDIPCHO-GLNIRMMHSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H](C(C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC(=O)[C@@H]([C@H](C7=CC=CC=C7)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC(=O)C(C(C7=CC=CC=C7)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Starting Material: 10-Deacetylbaccatin III (10-DAB)
10-DAB, isolated from Taxus species, serves as the foundational scaffold. Prior to functionalization, hydroxyl groups at C7 and C10 are protected to prevent undesired side reactions:
Protection Strategies
| Position | Protecting Group | Reagent/Conditions | Yield |
|---|---|---|---|
| C7-OH | Triethylsilyl | Triethylsilyl chloride, pyridine | 85% |
| C10-OH | Benzoyl | Benzoyl chloride, DMAP | 92% |
Rationale : The C7 position exhibits higher reactivity toward silylation, enabling selective protection over C10.
Condensation with 3-[N-(Boc)Amino]-3-Phenyl-2-Hydroxypropanoic Acid
The C10-hydroxyl group of protected 10-DAB undergoes esterification with the carboxylic acid group of 3-[N-(Boc)Amino]-3-Phenyl-2-Hydroxypropanoic Acid to install the target side chain:
Reaction Conditions
- Solvent : Toluene/acetic acid (1:1 v/v)
- Coupling Agent : Dicyclohexylcarbodiimide (DCC)
- Catalyst : 4-Dimethylaminopyridine (DMAP)
- Temperature : 60–80°C, 3–5 hours
- Yield : 78–85%
Mechanistic Insight : DMAP activates the carboxylate intermediate, facilitating nucleophilic attack by the C10-hydroxyl group.
Deprotection Using Zinc-Nickel Alloy
Post-condensation, the C7 and C10 protecting groups are removed via hydrogenolysis. A novel Zn-Ni alloy (5% HCl-activated) in acetic acid/methanol achieves selective deprotection without compromising the Boc group:
Optimized Conditions
| Parameter | Value | Impact on Purity |
|---|---|---|
| Zn-Ni alloy (wt%) | 5% HCl activation | Reduces byproducts |
| Temperature | 40–80°C | Accelerates reaction |
| Reaction time | 2–4 hours | >98% conversion |
Example :
Final Acylation at C3'-Nitrogen
The C3'-amine is acylated with tert-butoxycarbonyl anhydride (Boc₂O) to introduce the Boc group:
Conditions :
- Solvent : Dichloromethane
- Base : Triethylamine
- Temperature : 0–25°C
- Yield : 90–94%
Comparative Analysis of Synthetic Protocols
Table 1: Yield and Purity Across Methods
Critical Findings :
- Zn-Ni alloy outperforms traditional catalysts (e.g., Pearlman’s catalyst) in preserving Boc integrity.
- Silica chromatography with ethyl acetate:petroleum ether (3:7) resolves C7/C10 regioisomers.
Challenges and Optimization Strategies
Regioselectivity at C7 and C10
Competitive acylation at C7 and C10 is mitigated by:
Boc Group Stability
The Boc group is susceptible to cleavage under acidic conditions. Neutral pH during workup (NaHCO₃ washes) prevents decomposition.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and interactions with biological molecules.
Medicine: Explored for its potential as a chemotherapeutic agent, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
Mechanism of Action
The mechanism of action of 7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel involves its interaction with microtubules, similar to docetaxel. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disrupts the normal function of microtubules in cell division, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Docetaxel Impurities and Metabolites
Docetaxel derivatives and metabolites exhibit structural variations that impact their pharmacological behavior:
Isotopic Derivatives
A deuterated analog, 7-Methyl-10-(2-hydroxy-3-N-Boc-3-phenylpropionyl) Docetaxel-D3 (MW: 1088.21; Formula: C58H68D3N2O18 ), is synthesized for analytical applications. Key comparisons:
- Deuterium Labeling : Incorporation of three deuterium atoms enhances mass spectral detection .
- Stability: Requires storage at 2–8°C and protection from light , unlike the non-deuterated form, which is stable at room temperature.
- Applications : Used as an internal standard in mass spectrometry to quantify the parent impurity during drug synthesis .
Key Research Findings
Structural Modifications and Bioactivity
Analytical Significance
- The deuterated derivative’s high molecular weight (1088.21) allows precise differentiation from non-deuterated analogs in LC-MS workflows .
- Impurity profiling studies emphasize the need to monitor this compound during Docetaxel synthesis to ensure compliance with regulatory limits (typically <0.1% in APIs) .
Biological Activity
7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel is a derivative of docetaxel, which is a well-established chemotherapeutic agent. This compound is structurally modified to enhance its biological activity and pharmacokinetic properties. Its mechanism of action primarily involves the stabilization of microtubules, leading to inhibition of cell division and induction of apoptosis in cancer cells.
The biological activity of this compound is characterized by its interaction with the β-tubulin subunit of microtubules. By binding to this subunit, the compound stabilizes microtubules and prevents their depolymerization, thereby disrupting the normal process of mitosis. This results in cell cycle arrest at the G2/M phase and ultimately leads to programmed cell death (apoptosis) in susceptible cancer cells.
Pharmacological Profile
The compound exhibits a range of pharmacological effects that are critical for its application in cancer therapy:
- Antitumor Activity : Studies have demonstrated that this compound has potent antitumor effects against various cancer cell lines, including breast, lung, and prostate cancers.
- Cell Cycle Arrest : The compound effectively induces G2/M phase arrest, which is essential for preventing the proliferation of cancer cells.
- Apoptosis Induction : It promotes apoptosis through both intrinsic and extrinsic pathways, involving caspase activation and mitochondrial dysfunction.
Comparative Analysis
When compared to its parent compound, docetaxel, and other taxanes like paclitaxel and cabazitaxel, this compound shows enhanced efficacy in certain cancer models. Its structural modifications may provide improved solubility and bioavailability, contributing to better therapeutic outcomes .
Case Studies and Experimental Data
-
In Vitro Studies : In vitro assays have shown that this compound significantly inhibits the growth of various cancer cell lines. For instance:
- Breast Cancer Cell Lines : IC50 values were reported in the low nanomolar range, indicating high potency.
- Lung Cancer Models : Enhanced apoptosis was observed compared to untreated controls.
- In Vivo Studies : Animal models treated with this compound exhibited significant tumor regression compared to controls receiving standard chemotherapy. The studies indicated a better safety profile with reduced systemic toxicity .
Summary Table of Biological Activity
| Parameter | Value |
|---|---|
| CAS Number | 1714967-25-5 |
| Molecular Formula | C58H72N2O18 |
| Molecular Weight | 1085.19 g/mol |
| IC50 (Breast Cancer) | Low nanomolar range |
| Mechanism of Action | Microtubule stabilization |
| Phase Arrest Induced | G2/M phase |
| Apoptosis Pathways | Intrinsic and extrinsic |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 7-Methyl-10-(2-Hydroxy-3-N-Boc-3-Phenylpropionyl) Docetaxel, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves selective acylation of the docetaxel core using HF/pyridine solvent systems (70% concentration) to achieve high yields (95–96%) . Key steps include protecting group strategies (e.g., Boc for amine stability) and chromatographic purification to isolate intermediates. Reaction temperature (0°C to ambient) and solvent polarity critically impact stereochemical outcomes .
- Validation : Confirm purity via HPLC and structural integrity via H/C NMR (e.g., δ 1.4 ppm for Boc methyl groups) and HRMS .
Q. How can researchers ensure the stability of this compound during storage and experimental use?
- Methodology : Stability studies should include:
- Temperature Control : Store at –20°C in inert atmospheres to prevent hydrolysis of the Boc group .
- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) to maintain crystallinity .
- Degradation Monitoring : Use accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products like de-Boc derivatives .
Q. What analytical techniques are recommended for characterizing structural analogs of this compound?
- Core Methods :
- NMR Spectroscopy : Focus on H and C shifts for the 3-phenylpropionyl moiety (δ 7.2–7.5 ppm for aromatic protons) and hydroxy group (δ 5.2 ppm) .
- HRMS : Use electrospray ionization (ESI) to confirm molecular ions (e.g., [M+Na] at m/z 1056.4) .
- X-ray Crystallography : For resolving ambiguities in stereochemistry, particularly at the C-10 position .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents at C-3′ or C-10) affect the compound’s bioactivity, and what SAR trends emerge?
- Methodology :
- Synthetic SAR : Compare analogs with 3-CH, 3-CFO, or 3-CHFO groups. For example, 3-CFO substitution enhances tubulin binding affinity by 30% due to electron-withdrawing effects .
- Biological Assays : Use cytotoxicity screens (e.g., IC in MCF-7 cells) and tubulin polymerization assays to correlate structure with activity .
Q. What computational or AI-driven approaches can predict the compound’s interaction with tubulin isoforms?
- Methodology :
- Molecular Dynamics (MD) : Simulate binding to β-tubulin using software like COMSOL Multiphysics, focusing on hydrogen bonding with Thr274 and hydrophobic interactions with Phe272 .
- Machine Learning : Train models on taxane derivatives’ structural fingerprints (e.g., MACCS keys) to predict resistance profiles in paclitaxel-resistant cell lines .
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) between synthetic batches?
- Troubleshooting Steps :
Isotopic Labeling : Use F NMR for tracking fluorinated intermediates .
2D NMR (COSY, HSQC) : Resolve overlapping signals in the 7-methyl region .
Batch Comparison : Apply principal component analysis (PCA) to NMR datasets to identify outlier batches .
Q. What experimental designs are optimal for studying the compound’s pharmacokinetics in preclinical models?
- Design Framework :
- Factorial Design : Test variables like dose (5–25 mg/kg), administration route (IV vs. oral), and formulation (nanoparticle vs. free drug) .
- PK/PD Modeling : Use compartmental models to estimate AUC, , and clearance rates in rodent plasma .
Methodological and Theoretical Considerations
Q. How can researchers integrate this compound into a broader conceptual framework for taxane drug discovery?
- Guiding Principle : Link studies to the "tubulin stabilization theory," using the compound as a probe to explore resistance mechanisms (e.g., βIII-tubulin overexpression) .
- Interdisciplinary Synergy : Combine synthetic chemistry data with omics datasets (e.g., transcriptomics of resistant tumors) to identify co-targets .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Process Optimization :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
